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carbonic acid;naphthalen-2-ol

Cat. No.: B3298659
CAS No.: 89784-86-1
M. Wt: 350.4 g/mol
InChI Key: BPFAVFOTRHTYJG-UHFFFAOYSA-N
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Description

Conceptual Framework of the Compound in Context of Aryl Carbonates and Naphthalene (B1677914) Chemistry

Conceptually, 2-naphthyl carbonic acid is classified as an aryl carbonate. Aryl carbonates are organic compounds containing the carbonate functional group (–O–(C=O)–O–) where at least one of the oxygen atoms is attached to an aryl group, such as a phenyl or, in this case, a naphthyl group. The compound is a derivative of both carbonic acid, a fundamental inorganic acid, and naphthalene, the simplest polycyclic aromatic hydrocarbon. wikipedia.org

The naphthalene moiety, consisting of two fused benzene (B151609) rings, imparts significant aromatic character and a large, planar, electron-rich system to the molecule. wikipedia.orgijrpr.com This influences the electronic properties of the attached carbonate group. The reactivity of the naphthalene ring system, which can undergo electrophilic substitution reactions, is modulated by the electron-withdrawing nature of the carbonate substituent. ijrpr.comwikipedia.org Conversely, the naphthyl group's electronic effects influence the stability and reactivity of the carbonate ester linkage, making it susceptible to nucleophilic attack and useful in transesterification reactions. google.comacs.org The synthesis of such aryl carbonates can be achieved through various methods, including the traditional use of phosgene (B1210022) with aromatic hydroxy compounds or more modern, greener approaches. google.com

Historical Trajectories of Research on Naphthalene Derivatives and Carbonic Acid Chemistry

The history of this compound is rooted in two distinct but converging fields of chemical research.

Naphthalene Chemistry: The journey of naphthalene began in the early 1820s when it was isolated from coal tar, a byproduct of coal distillation. ijrpr.comencyclopedia.com John Kidd is credited with its first extraction in 1819, a discovery that highlighted coal's potential as a source of valuable chemical compounds beyond its use as fuel. encyclopedia.com The chemical formula of naphthalene was determined by Michael Faraday in 1826, and its structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe shortly after. wikipedia.org Historically, naphthalene has been a crucial starting material for the synthesis of dyes, pigments, and other industrial chemicals, most notably phthalic anhydride. ijrpr.comencyclopedia.com

Carbonic Acid Chemistry: The concept of carbonic acid (H₂CO₃) is much older than its actual isolation. scite.aiscienceopen.com The term "carbonic acid" was first coined by Antoine Lavoisier in 1781 to describe the acidic nature of carbon dioxide in water. scielo.br For over a century, it was understood as a theoretical species in equilibrium with carbon dioxide and bicarbonate in aqueous solutions. scite.airesearchgate.net It was not until the late 20th century that pure carbonic acid was successfully synthesized and characterized under specific, non-aqueous conditions, such as by proton irradiation of a water and carbon dioxide ice mixture in 1991. scielo.br

The intersection of these two fields is found in the study of organic carbonates. Research dating back to at least the mid-20th century describes the preparation of derivatives like alkyl 2-naphthyl carbonates, which were synthesized to serve as chromogenic substrates for studying enzyme activity. acs.org

Fundamental Chemical Principles Governing the Compound's Structure and Reactivity Potential

The structure and reactivity of 2-naphthyl carbonic acid are governed by the interplay between its aromatic and carbonate components.

Structure: The molecule features the rigid, planar structure of the naphthalene ring system bonded to the carbonate functional group through an ester linkage. The carbonate group itself has a trigonal planar geometry around the central carbon atom.

Reactivity Potential:

Reactions of the Naphthalene Ring: The aromatic rings are susceptible to electrophilic aromatic substitution. The carbonate group acts as a deactivating, meta-directing substituent in typical electrophilic attacks on the substituted ring, but electrophilic attack on the unsubstituted ring, particularly at the C5 and C8 positions, is also possible. Carbonation of the parent 2-naphthol (B1666908), for instance, leads to electrophilic attack at the 1-position to yield 2-hydroxy-1-naphthoic acid. wikipedia.org

Reactions of the Carbonate Group: The ester linkage is a key reactive site. It is vulnerable to nucleophilic attack, leading to hydrolysis (cleavage by water) back to 2-naphthol and carbonic acid (which would decompose to CO₂ and water). This reactivity is exploited in transesterification reactions and makes derivatives like alkyl 2-naphthyl carbonates effective substrates for esterase and lipase (B570770) enzymes. acs.org

Pyrolysis: Thermal decomposition, or pyrolysis, is another potential reaction pathway. Studies on ethyl 2-naphthyl carbonate have shown it can decompose to form 2-naphthol and ethylene, indicating the thermal lability of the carbonate structure. acs.org

Below is a table summarizing the physical and chemical properties of the parent compounds.

PropertyNaphthalene2-NaphtholCarbonic Acid
Formula C₁₀H₈ encyclopedia.comC₁₀H₇OH wikipedia.orgH₂CO₃ scielo.br
Molar Mass 128.17 g/mol encyclopedia.com144.17 g/mol nih.gov62.03 g/mol
Appearance White crystalline solid wikipedia.orgColorless crystalline solid wikipedia.orgExists in solution or as an unstable solid at low temperatures scielo.br
Melting Point 80.26 °C encyclopedia.com121-123 °C wikipedia.org< -30 °C (decomposes)
Boiling Point 217.9 °C encyclopedia.com285 °C wikipedia.orgDecomposes
Solubility Insoluble in water; soluble in organic solvents encyclopedia.comSoluble in simple alcohols, ethers, and chloroform (B151607) wikipedia.orgSoluble in water (in equilibrium) scite.ai

Current State of Knowledge and Identified Research Gaps Pertaining to "Carbonic Acid;Naphthalen-2-ol"

Current State of Knowledge: The scientific community has a solid foundation of knowledge regarding the synthesis and basic reactivity of aryl carbonates derived from 2-naphthol.

Synthesis and Application: Derivatives such as alkyl 2-naphthyl carbonates are well-documented and have been synthesized for specific applications, primarily as chromogenic substrates for biochemical assays involving ester-cleaving enzymes. acs.orgacs.org The synthesis of aryl carbonates in general is a mature field, with established methods like phosgenation and transesterification. google.comacs.org

Modern Synthetic Chemistry: There is a significant modern research trend focused on developing "green" synthetic routes to aryl carbonates. These efforts aim to replace toxic reagents like phosgene with more benign alternatives, with a particular focus on using carbon dioxide as a renewable C1 feedstock. acs.orgresearchgate.net

Advanced Materials: Naphthalene derivatives are actively being investigated for use in advanced materials, such as fluorescent probes and components for electronics. ijrpr.comrsc.org Palladium-catalyzed cross-coupling reactions involving aryl carbonates and boronic acids are being used to synthesize complex fused aromatic ring systems, including naphthalene derivatives. nih.gov

The following table highlights selected research findings on the synthesis and reactions of related 2-naphthyl carbonate derivatives.

Research FocusKey FindingsReference(s)
Enzyme Substrates Alkyl 2-naphthyl carbonates were prepared and their enzymatic hydrolysis by lipase and esterase was studied. acs.org
Heterogeneous Catalysis A process for preparing aryl carbonates using phosgene or chloroformic acid esters with heterogeneous metal salt catalysts was patented. google.com
Green Chemistry The methylation of 2-naphthol using dimethyl carbonate (a greener reagent) under continuous-flow conditions was successfully demonstrated. core.ac.uk
CO₂ Utilization Dual nickel photocatalysis was developed for the synthesis of O-aryl carbamates directly from CO₂, an amine, and an aryl iodide, though application to phenols remains challenging. acs.org
Tandem Reactions Palladium-catalyzed tandem reactions of yne-propargylic carbonates with aryl boronic acids provide a method for synthesizing fused aromatic rings like naphthalenes. nih.gov

Identified Research Gaps: Despite the progress, several gaps in the knowledge base remain.

The Free Acid: There is very little information available on the specific compound 2-naphthyl carbonic acid itself. As a monoester of the unstable carbonic acid, it is likely highly labile and difficult to isolate and study. Its properties and potential reactivity are largely inferred from its more stable diester derivatives.

Greener Synthesis: While the direct synthesis of some carbonates from CO₂ has been achieved, developing efficient, selective, and economically viable catalytic systems for producing aryl carbonates, including those from 2-naphthol, directly from carbon dioxide remains a significant challenge. researchgate.netresearchgate.net

Expanded Applications: The primary documented use for 2-naphthyl carbonate derivatives is as biochemical reagents. acs.orgacs.org There is a research gap concerning the exploration of their potential in other fields, such as polymer science, materials chemistry, or as pharmaceutical intermediates, areas where other naphthalene derivatives have found extensive use. ijrpr.comuobaghdad.edu.iq Further investigation into the unique electronic and steric properties conferred by the 2-naphthyl group on the carbonate functionality could uncover novel applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O5 B3298659 carbonic acid;naphthalen-2-ol CAS No. 89784-86-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbonic acid;naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8O.CH2O3/c2*11-10-6-5-8-3-1-2-4-9(8)7-10;2-1(3)4/h2*1-7,11H;(H2,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFAVFOTRHTYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O.C1=CC=C2C=C(C=CC2=C1)O.C(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80755364
Record name Carbonic acid--naphthalen-2-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80755364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89784-86-1
Record name Carbonic acid--naphthalen-2-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80755364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Carbonic Acid;naphthalen 2 Ol

Classical and Established Synthetic Approaches

Established methods for the synthesis of diaryl carbonates, including di(naphthalen-2-yl) carbonate, often involve hazardous reagents like phosgene (B1210022) or require multi-step processes through intermediates.

Direct Carbonylation Routes Utilizing Phosgene or Phosgene Equivalents

The direct reaction of a phenol (B47542), in this case, naphthalen-2-ol, with phosgene (COCl₂) is a long-established method for producing diaryl carbonates. google.com This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. Industrially, phosgene is produced by reacting purified carbon monoxide and chlorine gas over a porous activated carbon catalyst. newdrugapprovals.org The reaction is exothermic and generally conducted between 50 and 150 °C. newdrugapprovals.org

Due to the extreme toxicity of phosgene gas, safer solid substitutes like triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene have been developed. newdrugapprovals.orgmdma.chsanjaychemindia.com Triphosgene, a stable crystalline solid, can be used as a direct replacement for phosgene in the synthesis of carbonates. newdrugapprovals.orgsanjaychemindia.com It reacts with alcohols and phenols to form carbonates, often with improved yields compared to the traditional phosgene method. researchgate.net The reaction of triphosgene with an alcohol or phenol proceeds via the in-situ generation of phosgene. mdma.ch For instance, the reaction of triphosgene with methanol (B129727) produces methyl chloroformate and methyl 1,1,1-trichloromethyl carbonate as primary products. mdma.ch

The synthesis of diaryl carbonates using phosgene can be carried out under various conditions, including in the presence of catalysts like quaternary ammonium (B1175870) salts or by reacting an aqueous solution of a metallic phenoxide with phosgene in an organic solvent. google.com For example, diphenyl carbonate is produced by introducing phosgene gas into a heated mixture of phenol and a catalyst, such as an aromatic nitrogen-containing heterocyclic compound. google.com

Transesterification Reactions with Alkyl or Aryl Carbonates

Transesterification is a widely used, non-phosgene route for the synthesis of diaryl carbonates. This method involves the reaction of naphthalen-2-ol with a more readily available dialkyl or diaryl carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), in the presence of a catalyst. google.comacs.orgmdpi.com

The process is an equilibrium reaction and is typically driven to completion by removing the lower-boiling alcohol or phenol byproduct. The reaction can be carried out in one or two steps. In a two-step process, the phenol first reacts with a dialkyl carbonate to form an alkyl aryl carbonate, which then undergoes disproportionation to yield the diaryl carbonate and the starting dialkyl carbonate. google.com

A variety of catalysts are effective for this transformation, including:

Inorganic bases: Alkali and alkaline earth metals are common active species in catalysts for transesterification. nih.gov Catalysts based on potassium, sodium, lithium, and magnesium have shown good performance. nih.gov

Lewis acids: Metal complexes, such as zinc(II) acetylacetonate, have proven to be highly effective catalysts for the melt transesterification of diphenyl carbonate with diols to produce polycarbonates, a reaction analogous to the synthesis of di(naphthalen-2-yl) carbonate. mdpi.com

Enzymes: Lipases, such as Novozym 435, have been successfully employed in the transesterification of oils with dialkyl carbonates in solvent-free systems. thescipub.com

The reaction conditions, such as temperature, pressure, and catalyst concentration, significantly influence the yield and selectivity of the desired diaryl carbonate. For instance, the synthesis of poly(1,4-butylene carbonate) from diphenyl carbonate and 1,4-butanediol (B3395766) using a zinc catalyst was optimized at 180°C under reduced pressure. mdpi.com

Reactions Involving Chloroformate Intermediates

This two-step method involves the initial preparation of a chloroformate from naphthalen-2-ol, followed by its reaction with another molecule of naphthalen-2-ol to form the carbonate.

First, naphthalen-2-ol is reacted with phosgene or a phosgene equivalent to produce naphthalen-2-yl chloroformate. google.com This reaction is typically carried out by adding the alcohol or phenol to liquid phosgene. google.com Bis(trichloromethyl)carbonate (triphosgene) is also an effective reagent for the synthesis of chloroformates and often provides better yields than phosgene. researchgate.net

In the second step, the isolated naphthalen-2-yl chloroformate is reacted with a second equivalent of naphthalen-2-ol in the presence of a base to yield di(naphthalen-2-yl) carbonate. This method allows for the synthesis of unsymmetrical carbonates if a different alcohol or phenol is used in the second step.

Contemporary and Innovative Synthetic Strategies

Modern synthetic approaches focus on improving the efficiency, safety, and environmental footprint of di(naphthalen-2-yl) carbonate synthesis through the use of advanced catalytic systems and green chemistry principles.

Catalytic Synthesis Utilizing Organocatalysts and Transition Metal Catalysts

Recent advancements have seen the emergence of highly efficient organocatalysts and transition metal catalysts for carbonate synthesis.

Organocatalysts: Strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to activate carbon dioxide for the synthesis of dialkyl carbonates. acs.org While direct application to diaryl carbonates is less common, this approach highlights a move away from toxic carbonyl sources. Palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates derived from 2-acylimidazoles provides a modern route to chiral carbonyl compounds, demonstrating the versatility of catalytic carbonate chemistry. nih.gov

Transition Metal Catalysts: Various transition metal catalysts are being explored for the synthesis of diaryl carbonates. For example, a continuous process for preparing diaryl carbonates from dialkyl carbonates and phenols can be achieved using an ester group transfer catalyst in a dual-column setup. google.com

Below is a table summarizing various catalytic systems used in the synthesis of carbonates.

Catalyst TypeExample CatalystReactantsProduct TypeKey Features
Lewis Acid Zinc(II) acetylacetonateDiphenyl carbonate, 1,4-butanediolAliphatic PolycarbonateHigh molecular weight polymer, high yield. mdpi.com
Inorganic Base Lithium-incorporated MCM-41Glycerol, Dimethyl carbonateGlycerol CarbonateHeterogeneous catalyst, reusable. nih.gov
Enzyme Novozym 435Palm kernel oil, Dialkyl carbonatesFatty Acid Alkyl EstersSolvent-free, high conversion. thescipub.com
Transition Metal Palladium complex2-Imidazolo-substituted enol carbonatesEnantioenriched 2-acylimidazolesCatalytic asymmetric synthesis. nih.gov

Application of Green Chemistry Principles: Solvent-Free and Atom-Economical Methods

Green chemistry principles are increasingly being applied to the synthesis of carbonates to reduce waste, avoid hazardous materials, and improve energy efficiency.

Solvent-Free Synthesis: Performing reactions without a solvent minimizes the use of volatile organic compounds, reducing environmental impact and simplifying product isolation. patsnap.com Lipase-catalyzed transesterification of oils with dialkyl carbonates has been shown to be highly efficient in solvent-free systems. thescipub.com Mechanochemical methods, such as ball milling and twin-screw extrusion, are also emerging as powerful solvent-free techniques for organic synthesis, including the preparation of imide derivatives of naphthalene (B1677914). researchgate.net

Atom-Economical Methods: The direct synthesis of carbonates from alcohols and carbon dioxide (CO₂) is a highly atom-economical approach that utilizes a renewable and non-toxic C1 source. nih.gov While challenging, significant research is focused on developing catalytic systems that can efficiently perform this transformation under mild conditions, such as atmospheric pressure of CO₂. acs.orgnih.gov The use of dialkyl carbonates as green reagents is also a prominent strategy, as they can act as both reactants and solvents in some cases. frontiersin.orgresearchgate.net

The development of these greener synthetic routes is crucial for the sustainable production of di(naphthalen-2-yl) carbonate and other valuable chemical compounds.

Photochemical and Electrochemical Synthesis Pathways

Electrochemical Synthesis

Electrochemical methods provide an alternative to traditional chemical routes for the carboxylation of aromatic compounds, often under milder conditions. The electrochemical carboxylation of naphthalene derivatives has been explored, offering pathways to hydroxynaphthoic acids. The general principle involves the electrochemical reduction of the substrate to generate a reactive nucleophile that subsequently attacks carbon dioxide, which is bubbled through the electrolyte solution.

For naphthalen-2-ol, the process would begin with its deprotonation to the 2-naphthoxide anion, which is then electrochemically reduced at the cathode. This reduction increases the nucleophilicity of the aromatic ring, facilitating the attack on the electrophilic carbon of CO2. The position of carboxylation on the naphthalene ring can be influenced by the electrochemical conditions, such as the electrode material, solvent, and supporting electrolyte.

Recent studies have also investigated the electrochemical dearomatization of 2-naphthols, which can lead to C-O bond formation and the synthesis of naphthalenone derivatives. nih.gov While not a direct carboxylation, these electrochemical approaches highlight the reactivity of the 2-naphthol (B1666908) system under electrochemical conditions. Furthermore, site-selective electrochemical C-H carboxylation of arenes with CO2 has been reported, which is a promising strategy for the synthesis of aromatic carboxylic acids without the need for pre-functionalized starting materials. nih.gov

Photochemical Synthesis

Direct photochemical carboxylation of naphthalen-2-ol with carbon dioxide is not a widely documented or established synthetic route in scientific literature. However, the broader field of photocatalytic carboxylation of aromatic compounds with CO2 is an active area of research. researchgate.netrsc.org These methods typically employ a photocatalyst that, upon absorption of light, can facilitate the transfer of an electron to an aromatic substrate or to CO2 itself.

Visible-light-driven photocatalysis, for instance, has been used for the carboxylation of various aromatic compounds. rsc.org The mechanism often involves the generation of an aryl radical or anion, which then reacts with CO2. While specific studies on naphthalen-2-ol are scarce, these general principles suggest a potential, yet underexplored, pathway for its photochemical carboxylation. Research in this area could lead to more sustainable and environmentally benign synthetic methods for hydroxynaphthoic acids. UV light has also been shown to promote the carboxylation of certain C-H bonds with CO2, indicating another potential avenue for investigation. researchgate.net

Mechanistic Investigations of Synthesis Reactions

The mechanism of carboxylation of naphthalen-2-ol is best understood through studies of the Kolbe-Schmitt reaction, the thermal equivalent of the desired transformation. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction pathways. researchgate.netresearchgate.net

The reaction initiates with the formation of an alkali metal salt of 2-naphthol, typically sodium or potassium 2-naphthoxide. This naphthoxide then forms a complex with carbon dioxide. The nature of this complex is crucial for the subsequent steps. researchgate.netresearchgate.net Following complexation, the carbon atom of the CO2 moiety, which is electrophilic, attacks one of the nucleophilic carbon atoms of the naphthalene ring. researchgate.net

For sodium 2-naphthoxide, several positions on the ring can be attacked, leading to different isomers. The primary products are typically 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid. Computational models have shown that the reaction can proceed via two transition states and one intermediate for each pathway. researchgate.net The carboxylation to form the 1-carboxy product (leading to 2-hydroxy-1-naphthoic acid) generally has a lower activation barrier, suggesting it is the kinetically favored product. researchgate.net In contrast, the 3-carboxy product (leading to 3-hydroxy-2-naphthoic acid) is often the thermodynamically more stable isomer. researchgate.net

A bimolecular proton transfer step is believed to be involved, which has a significantly lower activation barrier than a previously considered intramolecular rearrangement. researchgate.net The regioselectivity of the reaction is highly dependent on the reaction conditions, as discussed in the following section.

In the case of electrochemical carboxylation, the mechanism involves the initial reduction of the aromatic substrate at the cathode. For naphthalene derivatives, this can lead to a radical anion or a dianion. These species are highly nucleophilic and readily attack CO2 to form a carboxylate, which is then protonated during workup to yield the carboxylic acid.

Optimization Parameters for Scalable Synthesis and Yield Enhancement

The scalable synthesis of hydroxynaphthoic acids from naphthalen-2-ol is critically dependent on the optimization of several reaction parameters. These parameters primarily influence the reaction rate, product yield, and, most importantly, the regioselectivity (the isomeric distribution of the products). The findings from studies on the Kolbe-Schmitt reaction are particularly relevant here.

Key Optimization Parameters:

Temperature: Temperature has a profound effect on the product distribution. Lower temperatures (around 373 K) tend to favor the formation of 2-hydroxy-1-naphthoic acid, the kinetically controlled product. researchgate.net As the temperature increases, the selectivity towards 2-hydroxy-1-naphthoic acid decreases, and the formation of the thermodynamically more stable isomers, such as 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, becomes more prominent. researchgate.net

Alkali Metal Cation: The choice of the alkali metal cation (from the base used to form the naphthoxide) significantly influences the regioselectivity. Sodium 2-naphthoxide tends to yield 2-hydroxy-1-naphthoic acid, especially at lower temperatures. In contrast, potassium 2-naphthoxide often leads to a higher proportion of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, particularly at elevated temperatures. researchgate.net

Solvent: The carboxylation can be carried out without a solvent (a solid-gas reaction) or in the presence of a solvent. The use of aprotic polar solvents, such as anisole, can allow the reaction to proceed at lower temperatures compared to the traditional solvent-free Kolbe-Schmitt reaction. researchgate.net The solvent can also influence the solubility of the reactants and intermediates, thereby affecting the reaction kinetics.

Reaction Time: The duration of the reaction can also affect the product distribution, especially at higher temperatures where thermal rearrangement of the initially formed kinetic product to the more stable thermodynamic product can occur. researchgate.net

The interplay of these parameters is crucial for directing the synthesis towards a specific desired isomer of hydroxynaphthoic acid.

Table of Optimization Parameters for 2-Naphthol Carboxylation

ParameterEffect on Yield and RegioselectivityNotes
Temperature Lower temperatures favor the kinetic product (2-hydroxy-1-naphthoic acid). Higher temperatures favor thermodynamic products (e.g., 3-hydroxy-2-naphthoic acid, 6-hydroxy-2-naphthoic acid). researchgate.netA high yield of 2-hydroxy-1-naphthoic acid can be achieved at 373 K. researchgate.net
Cation Sodium (Na+) favors the formation of 2-hydroxy-1-naphthoic acid. Potassium (K+) favors the formation of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid. researchgate.netThe choice of base (e.g., NaOH vs. KOH) determines the cation.
CO2 Pressure Higher pressure generally increases the overall yield of carboxylation. wikipedia.orgThe reaction is often carried out under pressure to increase the concentration of CO2.
Solvent Aprotic polar solvents can enable the reaction at lower temperatures. researchgate.netAnisole has been shown to be an effective solvent. researchgate.net
Reaction Time Longer reaction times at high temperatures can lead to isomerization to the thermodynamic product. researchgate.netMonitoring the reaction progress is important to achieve the desired product distribution.

For scalable electrochemical synthesis, optimization would involve parameters such as current density, electrode material, electrolyte composition, and reactor design to maximize current efficiency and product selectivity. Continuous flow reactors are also being explored to enhance the scalability and efficiency of electrochemical carboxylations. rsc.org

Chemical Transformations and Reaction Dynamics of Carbonic Acid;naphthalen 2 Ol

Hydrolytic Stability and Degradation Kinetics

The stability of 2-naphthyl carbonate in aqueous media is a critical parameter influencing its environmental fate and potential applications. Its hydrolysis, leading to the formation of naphthalen-2-ol and carbonic acid (which subsequently decomposes to carbon dioxide and water), is subject to catalysis under different pH conditions and by enzymatic action.

pH-Dependence of Hydrolysis

The hydrolysis of aryl carbonates, including 2-naphthyl carbonate, is significantly influenced by the pH of the solution. The reaction kinetics generally follow a first-order process, with the rate of hydrolysis being subject to both specific acid and specific base catalysis.

In acidic solutions, the hydrolysis is thought to proceed through a multistage process (AAc2 mechanism), where the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. However, the catalytic coefficient for the acid-catalyzed pathway is generally much smaller than that for the base-catalyzed reaction.

Under neutral to alkaline conditions, the hydrolysis rate increases. In the presence of hydroxide (B78521) ions, the hydrolysis of alkyl carbonates has been shown to be a two-step process, involving a second-order reaction followed by the slower, first-order decomposition of the resulting monoalkyl carbonate. For aryl carbonates, the hydroxide ion directly attacks the electrophilic carbonyl carbon. The stability of the resulting phenoxide leaving group (in this case, the 2-naphthoxide ion) plays a significant role in the reaction rate.

The pH-rate profile for the hydrolysis of a typical aryl carbonate shows a "U" shape, with a minimum rate in the mid-pH range and increasing rates at both low and high pH due to acid and base catalysis, respectively.

Table 1: pH-Dependence of Hydrolysis for a Model Phenol (B47542) Carbonate Ester This table illustrates the general trend of hydrolysis rates for aryl carbonates at different pH values. Specific rates for 2-naphthyl carbonate may vary.

pHPredominant MechanismRelative Rate of Hydrolysis
0-3Specific Acid CatalysisModerate to High
4-6Spontaneous HydrolysisLow (Rate Minimum)
7-9Spontaneous & Base CatalysisIncreasing
10-14Specific Base CatalysisHigh to Very High

Enzyme-Catalyzed Hydrolysis Mechanisms

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of 2-naphthyl carbonate. This biocatalysis is of interest in biological systems and for green chemistry applications.

Carboxylesterases found in the liver of various species have been shown to hydrolyze carbonates of naphthalen-2-ol. Studies have indicated that the carbonate moiety, when compared to a corresponding carboxylate ester, can lower the specific activity of these enzymes. The enzymatic hydrolysis typically follows Michaelis-Menten kinetics, where the enzyme forms a complex with the substrate, which then breaks down to release the products. The optimum pH for the activity of these esterases is generally in the neutral range (pH 7.0-7.6).

Lipases are another class of enzymes capable of hydrolyzing 2-naphthyl esters, and by extension, carbonates. The lipase-catalyzed hydrolysis of 2-naphthyl esters has been shown to occur at the interface of biphasic (aqueous-organic) systems. The interfacial reaction rate can be described by the Michaelis-Menten mechanism, indicating the formation of an enzyme-substrate complex at the interface.

Table 2: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of 2-Naphthyl Esters This table provides representative kinetic data for a related class of compounds, highlighting the principles of enzyme-catalyzed hydrolysis.

ParameterDescriptionTypical Value Range
Km (Michaelis Constant)Substrate concentration at half-maximal velocityVaries with substrate and conditions
kcat (Turnover Number)Number of substrate molecules converted per enzyme site per unit timeVaries with enzyme and substrate

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2-naphthyl carbonate is dictated by the interplay between the electron-withdrawing carbonate group and the electron-rich naphthalene (B1677914) ring system.

Aryl carbonates can react with nucleophiles, leading to the generation of an activated electrophile and an aryloxide anion. This reactivity can be harnessed in synthesis. For instance, the reaction with strong nucleophiles can lead to the cleavage of the carbonate and the formation of a new bond with the carbonyl carbon. The 2-naphthoxide ion is a good leaving group, facilitating these reactions. The rate of nucleophilic attack is enhanced by electron-withdrawing substituents on the aryl ring, which would make the carbonyl carbon more electrophilic.

Regarding electrophilic substitution on the naphthalene ring, the carbonate group acts as a deactivating group due to its electron-withdrawing nature. This reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles compared to unsubstituted naphthalene or naphthalen-2-ol. Electrophilic attack, if it occurs, would be directed to specific positions on the ring, governed by the combined directing effects of the carbonate group and the fused ring system. For naphthalen-2-ol, electrophilic attack characteristically occurs at the 1-position wikipedia.org. While the carbonate group would deactivate the ring, any electrophilic substitution would likely still favor the 1-position due to the stabilization of the intermediate carbocation.

Thermolytic Decomposition Pathways

The thermal stability of 2-naphthyl carbonate is an important consideration for its handling and processing at elevated temperatures. The pyrolysis of aryl carbonates generally requires high temperatures and proceeds through mechanisms that can be influenced by the structure of the aryl group.

Studies on the gas-phase thermal decomposition of 1-arylethyl phenyl carbonates have been conducted at temperatures between 552.7 and 637.8 K. The data suggests that the transition state for phenyl carbonate pyrolysis is polar and E1-like. For a compound like 2-naphthyl carbonate, decomposition at high temperatures would likely lead to the formation of naphthalen-2-ol, carbon dioxide, and potentially other products depending on the specific conditions and the presence of other reactive species. The decomposition of aryl ketoxime carbonates has been observed at lower temperatures of 180–200°C, yielding carbon dioxide and aryl imino ethers.

The thermal stability of carbonates is influenced by the electronegativity of the group attached to the carbonate oxygen. In general, thermal decomposition involves the cleavage of the C-O bond to release carbon dioxide.

Oxidation-Reduction Reactions and Electrochemical Behavior

The naphthalene ring system is susceptible to oxidation, and this reactivity is modulated by the presence of the carbonate group. While specific studies on the oxidation of 2-naphthyl carbonate are limited, the behavior of naphthalen-2-ol provides some insights. Naphthalen-2-ol reacts with oxidizing radicals, such as the hydroxyl radical (•OH), primarily through addition to the aromatic ring. researchgate.net The carbonate group, being electron-withdrawing, would make the ring less susceptible to oxidative attack compared to the parent phenol.

The electrochemical behavior of 2-naphthyl carbonate has not been extensively reported. However, cyclic voltammetry could be used to study its redox properties. One would expect that the oxidation potential of 2-naphthyl carbonate would be higher than that of naphthalen-2-ol due to the deactivating effect of the carbonate group. Reduction of the naphthalene ring is also possible at negative potentials. The degradation of naphthalen-2-ol has been achieved using an electro-Fenton system, which generates highly reactive hydroxyl radicals that lead to the mineralization of the compound. A similar approach could likely be used for the degradation of 2-naphthyl carbonate.

Polymerization and Oligomerization Mechanisms Leading to Advanced Materials Precursors

Diaryl carbonates, such as diphenyl carbonate, are important monomers in the synthesis of polycarbonates through transesterification reactions with diols. By analogy, a bis(2-naphthyl) carbonate or a related derivative could potentially serve as a monomer for the synthesis of specialty polycarbonates with high refractive indices and thermal stability due to the rigid naphthalene units.

The synthesis of polycarbonates from diphenyl carbonate and bisphenol A is a well-established industrial process that proceeds via a melt transesterification mechanism. uwb.edu.plmdpi.comumd.edu This reaction involves the elimination of phenol as a byproduct. A similar process could be envisioned using a naphthalene-based diol and a diaryl carbonate, or a bis-carbonate of a naphthalene diol reacting with another diol.

Enzymatic synthesis offers a greener alternative for the production of polycarbonates. Enzyme-catalyzed condensation polymerization of carbonate monomers and diols can be performed under mild conditions. This approach could potentially be applied to naphthalene-containing monomers.

Furthermore, cyclic carbonates are valuable monomers for ring-opening polymerization to produce aliphatic polycarbonates. While 2-naphthyl carbonate itself is not a cyclic monomer, the principles of using carbonate chemistry to form polymers are well-established and could be extended to naphthalene-containing structures to create novel materials.

Lack of Scientific Data on "Carbonic Acid;Naphthalen-2-ol" Supramolecular Architectures

Despite a comprehensive search of scientific databases and literature, no specific information is available on the formation of inclusion complexes or supramolecular architectures involving the compound "this compound."

While naphthalen-2-ol is a well-studied molecule known to participate in various supramolecular systems and form co-crystals with a range of other organic molecules, its specific interaction with carbonic acid to form a stable inclusion complex or a defined supramolecular architecture does not appear to be documented in the available scientific literature.

Similarly, while the carboxylation of 2-naphthol (B1666908) using carbon dioxide is a known chemical reaction, this process involves the formation of a covalent bond and does not represent the formation of a non-covalent inclusion complex or supramolecular assembly between the two parent molecules.

Therefore, due to the absence of research findings on this specific chemical entity, it is not possible to provide an article with detailed, scientifically accurate content and data tables as requested in the outline. The scientific community has not, to date, published any studies on the "Chemical Transformations and Reaction Dynamics of 'this compound'" with a focus on the "Formation of Inclusion Complexes and Supramolecular Architectures."

Advanced Spectroscopic and Analytical Characterization Methodologies for Carbonic Acid;naphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of naphthalen-2-ol.

For a hypothetical naphthalen-2-ol carbonate, 1D NMR (¹H and ¹³C) would provide initial information on the chemical environment of the protons and carbons. The ¹H NMR spectrum of the naphthalen-2-ol moiety would typically exhibit signals in the aromatic region (approximately 7.0-8.0 ppm). The integration of these signals would correspond to the number of protons on the naphthalene (B1677914) ring system. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons (typically 110-150 ppm) and a distinct signal for the carbonate carbon (around 150-160 ppm).

2D NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the naphthalene ring system, helping to assign adjacent protons. For instance, cross-peaks would be observed between H-1 and H-2 (if not substituted), H-3 and H-4, and among the protons on the other aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals of the naphthalene ring based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbons and protons. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule. For a naphthalen-2-ol carbonate, HMBC correlations would be expected from the naphthalene protons to the carbonate carbon, confirming the ester linkage.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a generic 2-naphthyl carbonate derivative is provided below. Actual values would vary depending on the specific substituent on the carbonate.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carbonate C-~150-160
Naphthyl C-2 (attached to O)-~148-152
Naphthyl Aromatic CHs~7.0 - 8.0~110 - 135
Naphthyl Quaternary Cs-~125 - 135

For crystalline or amorphous solid forms of a naphthalen-2-ol carbonate, solid-state NMR (ssNMR) would be the technique of choice for structural characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra. ssNMR is particularly sensitive to the local environment and can distinguish between different polymorphic forms, which would manifest as different chemical shifts for the same carbon atoms in the molecule.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes. For a naphthalen-2-ol carbonate, DNMR could be used to investigate restricted rotation around the C-O bonds linking the naphthyl group to the carbonate. By acquiring spectra at different temperatures, it is possible to determine the energy barriers for such rotational processes. At low temperatures, where rotation is slow, separate signals might be observed for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of a naphthalen-2-ol carbonate with high precision (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of the compound, which is a critical piece of information for confirming its identity. For example, the exact mass can distinguish between compounds with the same nominal mass but different elemental compositions.

Formula Nominal Mass Exact Mass
C₂₁H₁₄O₃ (di(2-naphthyl) carbonate)314314.0943
C₁₂H₁₀O₄ (hypothetical isomer)218218.0579

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, which provides valuable structural information. In an MS/MS experiment, the molecular ion of the naphthalen-2-ol carbonate would be selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For a 2-naphthyl carbonate, expected fragmentation pathways could include the loss of CO₂, cleavage of the ester bond to form a naphthoxy radical or cation, and fragmentation of the naphthalene ring itself. Elucidating these pathways helps to confirm the connectivity of the molecule.

A plausible fragmentation pathway for a generic 2-naphthyl carbonate ester (R-O-CO-O-Naphthyl) could involve the following steps:

Initial Ionization: Formation of the molecular ion [R-O-CO-O-Naphthyl]⁺˙.

Loss of RO radical: Cleavage of the R-O bond to form [O-CO-O-Naphthyl]⁺.

Loss of CO₂: Decarboxylation to form [R-O-Naphthyl]⁺˙.

Formation of Naphthyl Cation: Cleavage to produce [C₁₀H₇]⁺.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques are indispensable for the separation, identification, and quantification of the components of a mixture containing carbonic acid;naphthalen-2-ol. These methods couple a separation technique with a detection technique, providing comprehensive analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile and thermally stable compounds. For the analysis of naphthalen-2-ol, a derivatization step is often employed to increase its volatility. A simple and reliable GC-MS method has been developed for the simultaneous determination of urinary 1-naphthol and 2-naphthol (B1666908) for biological monitoring of naphthalene exposure. nih.govwiley.com This involves in situ derivatization followed by GC-MS analysis. nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, which are used for identification and quantification.

A typical GC-MS analysis of a derivatized naphthalen-2-ol sample would involve a single quadrupole system operating under electron ionization in selected-ion monitoring mode. wiley.com The resulting mass spectrum would provide a unique fragmentation pattern, allowing for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. It is extensively used for the separation, identification, and quantification of polyphenolic compounds in various matrices. nih.gov A selective and sensitive LC-MS method can be developed for the simultaneous determination of phenolic compounds. nih.gov

For the analysis of a mixture containing this compound, reverse-phase liquid chromatography could be employed to separate naphthalen-2-ol from other components. The eluent would then be introduced into a mass spectrometer, often a tandem mass spectrometer (LC-MS/MS), for detection and identification. nih.govpubcompare.ai This technique offers high sensitivity and selectivity, making it ideal for complex mixture analysis. nih.gov

Table 1: Comparison of Hyphenated Techniques for Naphthalen-2-ol Analysis
TechniquePrincipleSample RequirementsInformation Obtained
GC-MSSeparation based on volatility and polarity, followed by mass-based detection.Volatile and thermally stable (or derivatized).Retention time, mass spectrum, and fragmentation pattern for identification and quantification.
LC-MSSeparation based on polarity, followed by mass-based detection.Soluble in a suitable solvent.Retention time, mass-to-charge ratio, and fragmentation pattern for identification and quantification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of naphthalen-2-ol, like other phenols, is characterized by a prominent broad O–H stretching band in the region of 3200-3550 cm⁻¹. docbrown.infoorgchemboulder.com Other characteristic bands include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C-C in-ring stretching vibrations (1400-1600 cm⁻¹). orgchemboulder.com For the carbonic acid component, characteristic bands for the carbonate or bicarbonate ion would also be expected.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum of 2-naphthalenol has been studied, and the surface-enhanced Raman spectroscopy (SERS) technique has been used to evaluate its structure. researchgate.net

Attenuated Total Reflectance (ATR-IR) and Micro-Raman Techniques

Attenuated Total Reflectance (ATR-IR): ATR-IR is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. slideshare.netmt.com It is an ideal technique for obtaining the IR spectrum of powdered samples of this compound. The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. mt.com

Micro-Raman Spectroscopy: This technique combines a Raman spectrometer with a microscope, allowing for the analysis of very small sample areas. It would be particularly useful for examining the homogeneity of a sample of this compound and for identifying different crystalline phases or impurities.

Table 2: Characteristic Vibrational Frequencies for Naphthalen-2-ol
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H stretch (hydrogen-bonded)3200 - 3550IR/ATR-IR
Aromatic C-H stretch3000 - 3100IR/ATR-IR, Raman
Aromatic C=C stretch1500 - 1600IR/ATR-IR, Raman
C-O stretch~1200IR/ATR-IR

In-situ and Time-Resolved Spectroscopic Studies of Reactions

In-situ and time-resolved vibrational spectroscopy are powerful tools for studying the kinetics and mechanisms of chemical reactions. For instance, the formation of this compound could be monitored in real-time by observing the appearance of characteristic vibrational bands of the product and the disappearance of the reactant bands. Mid-infrared (MIR) spectroscopy can be used for in-situ monitoring of reactions such as decarboxylation. researchgate.net

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Powder Diffraction for Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline materials. It is a valuable tool for phase identification, determination of crystallinity, and can even be used for crystal structure determination when single crystals are not available. jst.go.jpicdd.comcovalentmetrology.com The PXRD pattern of a new compound like this compound would be unique and could serve as a fingerprint for its identification. By comparing the experimental PXRD pattern with those of the starting materials (naphthalene-2-ol and a carbonate source), the formation of a new phase can be confirmed. mdpi.com

Table 3: X-ray Diffraction Techniques for Structural Analysis
TechniquePrincipleSample RequirementsInformation Obtained
Single-Crystal XRDDiffraction of X-rays by a single crystal.Single crystal of sufficient size and quality.Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions.
Powder XRDDiffraction of X-rays by a polycrystalline powder.Powdered sample.Crystalline phase identification, unit cell parameters, crystallinity, and can be used for structure solution.

Chromatographic and Electrophoretic Separation Techniques for Purity and Quantitative Analysis

The accurate determination of naphthalen-2-ol purity and its quantification in various matrices relies on powerful separation techniques. Chromatographic and electrophoretic methods are paramount in achieving the high resolution and sensitivity required for such analyses. These techniques separate naphthalen-2-ol from impurities, isomers like naphthalen-1-ol, and other components of a sample matrix based on its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of naphthalen-2-ol due to its high efficiency and applicability to non-volatile compounds. Method development often focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A sensitive and rapid HPLC method combined with solid-phase extraction (SPE) has been developed for the analysis of naphthalen-2-ol, particularly at nanomolar levels in complex samples like geothermal fluids. researchgate.netnih.gov In this approach, a reversed-phase Synergi Hydro-RP C18 column is commonly employed for separation. nih.gov The mobile phase typically consists of an isocratic mixture of acetonitrile and water, for example, a 50% (v/v) aqueous acetonitrile solution. nih.gov

For detection, fluorescence detectors offer excellent sensitivity and selectivity for fluorescent compounds like naphthalen-2-ol. researchgate.netnih.gov The analysis can be performed using excitation wavelengths of 219 nm and 254 nm, with corresponding emission wavelengths of 330 nm and 445 nm. researchgate.net Alternatively, HPLC coupled with an ultraviolet (UV) detector is also effective for quantification. researchgate.net The limits of detection for such methods can be as low as 0.19 µg L⁻¹. researchgate.net

Table 1: Example HPLC Method Parameters for Naphthalen-2-ol Analysis

Parameter Condition Source
Column Phenomenex Synergi Hydro-RP C18 (150x4.6 mm, 4 µm) nih.gov
Mobile Phase 50% (v/v) Acetonitrile in Water nih.gov
Flow Rate 1.5 mL/min nih.gov
Temperature 25 °C nih.gov
Detector Fluorescence Detector researchgate.netnih.gov
Excitation λ 219 nm / 254 nm researchgate.net
Emission λ 330 nm / 445 nm researchgate.net

| Injection Volume | Not Specified | |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, naphthalen-2-ol, due to its polar hydroxyl group, has limited volatility and can exhibit poor chromatographic behavior, such as peak tailing. To overcome this, a derivatization step is necessary to convert it into a more volatile and less polar compound prior to GC analysis. nih.gov

A common derivatization strategy is silylation, where the active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. uzh.chdphen1.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. dphen1.comnih.gov The resulting TMS ether of naphthalen-2-ol is significantly more volatile and thermally stable, making it suitable for GC analysis. dphen1.com Other derivatizing agents that have been used for naphthols include acetic anhydride and pentafluorobenzyl bromide. nih.gov

The derivatized sample is then analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification and quantification. nih.govuzh.ch The separation is typically performed on a capillary column, such as a HP5MS column. omicsonline.org The GC-MS method provides high sensitivity and specificity, allowing for the reliable determination of naphthalen-2-ol in various samples, including biological matrices like urine. nih.govuzh.ch

Table 2: Typical GC-MS Method Parameters for Silylated Naphthalen-2-ol

Parameter Condition Source
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) dphen1.com
Column HP5MS (30 m x 0.25 mm, 0.25 µm) omicsonline.org
Carrier Gas Helium omicsonline.org
Injector Temperature 250 °C omicsonline.org
Oven Program Initial 70°C (1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (hold 5 min) omicsonline.org
Detector Mass Spectrometer (MS) nih.govuzh.chdphen1.com

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.govomicsonline.org |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For phenolic compounds like naphthalen-2-ol, CE provides a valuable analytical alternative to chromatography. nih.govresearchgate.net Naphthalen-2-ol, being a weak acid, can be analyzed in its anionic form at basic pH.

Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. The separation of various phenolic compounds has been successfully achieved using CZE, often coupled with mass spectrometry (CZE-MS) for enhanced sensitivity and identification. nih.gov A typical background electrolyte (BGE) for the analysis of phenolic compounds under basic conditions can be ammonium (B1175870) hydroxide (B78521). nih.govdntb.gov.ua

Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is particularly useful for separating both neutral and charged analytes. In MEKC, surfactants (like sodium dodecyl sulfate, SDS) are added to the BGE above their critical micelle concentration. researchgate.net This creates a pseudostationary phase, allowing for the separation of compounds based on their partitioning between the micelles and the aqueous buffer. This technique has proven effective for resolving challenging mixtures, such as isomers of naphthalenedisulfonate. researchgate.net

Spectrophotometric and Fluorometric Methods for Detection and Quantification

Spectroscopic methods, particularly UV-Vis spectrophotometry and fluorometry, are widely used for the detection and quantification of naphthalen-2-ol. These techniques are often simpler and faster than separation-based methods, making them suitable for rapid analysis.

A rapid and effective UV-VIS spectrophotometric method has been developed for the quantitative determination of 2-naphthol. researchgate.net In aqueous solutions, the maximum absorption wavelength (λmax) for 2-naphthol is observed at approximately 273.6 nm, while in chloroform (B151607), it shifts slightly to 275.4 nm. researchgate.net Another study reports a maximal absorption peak at about 281 nm. researchgate.net The method follows the Beer-Lambert law over specific concentration ranges, allowing for accurate quantification. researchgate.net For instance, linearity has been observed in the concentration range of 5–30 µg/mL. researchgate.net Spectrophotometry, combined with chemometric techniques like partial least-squares, can also be used to determine naphthalen-2-ol in the presence of its isomer, naphthalen-1-ol. researchgate.netchemicalpapers.com

Naphthalen-2-ol is a naturally fluorescent molecule, which allows for highly sensitive detection and quantification using fluorometry. aatbio.comwikipedia.org In ethanol, it exhibits an excitation maximum at 331 nm and an emission maximum at 354 nm. aatbio.com The fluorescence of naphthalen-2-ol is sensitive to the local environment and pH. In aqueous solutions, an excited-state deprotonation reaction can occur, leading to fluorescence from both the neutral molecule and its conjugate base (naphtholate anion). researchgate.net This property has been extensively studied and can influence the selection of excitation and emission wavelengths for quantitative analysis. researchgate.nethopto.org The high sensitivity of fluorescence makes it the detection method of choice when coupled with HPLC for trace analysis. researchgate.netnih.gov

Table 3: Spectroscopic Properties of Naphthalen-2-ol

Method Parameter Wavelength (nm) Solvent Source
UV-Vis Spectrophotometry λmax (Absorption) 273.6 Water researchgate.net
λmax (Absorption) 275.4 Chloroform researchgate.net
λmax (Absorption) ~281 Not Specified researchgate.net
Fluorometry λex (Excitation) 331 Ethanol aatbio.com
λem (Emission) 354 Ethanol aatbio.com
λem (Emission, Neutral form) ~350 Acidic Solution hopto.org

Computational Chemistry and Theoretical Investigations of Carbonic Acid;naphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules, which govern their geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are well-suited for determining the optimized geometries and energies of molecules like naphthalen-2-ol. Studies have employed DFT methods, such as the M062X functional with a 6-311++G(d,p) basis set, to investigate the non-covalent interactions, like π-π stacking, in systems involving β-naphthol (naphthalen-2-ol) rasayanjournal.co.in. These calculations are crucial for understanding the intermolecular forces that may be present in a system with carbonic acid.

The optimized geometry of naphthalen-2-ol is characterized by its planar bicyclic aromatic structure. DFT calculations can provide precise bond lengths and angles, which are in good agreement with experimental data. The interaction energy in stacked models of naphthalen-2-ol can be computed to understand its association behavior rasayanjournal.co.in.

Table 1: Calculated Interaction Energies for Naphthol Systems

SystemInteraction Energy (kcal/mol)
α-naphthol--phenol (w.r.t ring-2)-5.47
α-naphthol--phenol (w.r.t ring-1)-5.32
β-naphthol--phenol (w.r.t ring-1)-6.29
β-naphthol--phenol (w.r.t ring-2)-5.88

Data sourced from DFT calculations on naphthol stacking interactions rasayanjournal.co.in.

For higher accuracy in energy calculations, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed. The HF method provides a foundational approximation by considering the motion of each electron in the average field of all other electrons. However, it does not fully account for electron correlation.

MP2 theory builds upon the HF method by including electron correlation effects at the second-order perturbation level arxiv.orggithub.io. This addition is crucial for accurately describing non-covalent interactions, which would be significant in the "carbonic acid;naphthalen-2-ol" system. While computationally more demanding than DFT, MP2 provides a more reliable description of phenomena where electron correlation is important arxiv.orgvu.nl. The high computational scaling of these methods can be a bottleneck, especially for larger systems arxiv.orgvu.nl.

Theoretical studies on naphthalene (B1677914), a closely related compound, have utilized both DFT and HF methods to calculate electronic properties like HOMO and LUMO energies samipubco.com.

Table 2: Comparison of Calculated HOMO-LUMO Gap for Naphthalene

MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFTaug-cc-pVQZ-6.13-1.384.75
HF6-31G-5.82-1.114.71

Data adapted from computational studies on naphthalene samipubco.com.

Quantum chemical methods are also valuable for predicting spectroscopic parameters. For instance, theoretical calculations can be used to determine the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of molecules. The Hartree-Fock method, using basis sets like 6-31G*, has been employed to calculate the ¹H and ¹³C NMR chemical shifts of naphthol derivatives updatepublishing.com. These calculated values can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra updatepublishing.com.

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. Theoretical calculations predict the vibrational modes of the molecule, such as the O-H stretching and bending frequencies in naphthalen-2-ol updatepublishing.com.

Table 3: Experimental ¹H NMR Chemical Shifts for Naphthalen-2-ol

Proton AssignmentChemical Shift (ppm) in CDCl₃
A7.75
B7.74
C7.655
D7.417
E7.321
F7.122
G7.089
J (OH)5.19

Experimental data for naphthalen-2-ol (2-Naphthol) chemicalbook.com.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes, diffusion, and interactions with surrounding molecules.

Classical molecular dynamics simulations are particularly useful for studying large systems over long timescales. In this approach, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The Lennard-Jones potential is commonly used to model van der Waals interactions.

MD simulations have been performed to calculate the diffusion coefficients of naphthalen-2-ol in supercritical carbon dioxide, a system relevant to understanding its interaction with carbonic acid's anhydride nii.ac.jp. These simulations utilize intermolecular interaction parameters that can be optimized to reproduce experimental data, such as solubilities nii.ac.jp.

Table 4: Lennard-Jones Potential Parameters for Naphthalen-2-ol and Carbon Dioxide

Moleculeσ (nm)ε/k (K)
Naphthalen-2-ol0.5985513.7
Carbon Dioxide0.3794236.1

Parameters used in molecular dynamics simulations of naphthalen-2-ol in supercritical carbon dioxide nii.ac.jp.

Ab initio molecular dynamics (AIMD) combines molecular dynamics with quantum mechanical calculations for the forces between atoms. This approach is more computationally intensive than classical MD but allows for the study of chemical reactions and other processes involving the breaking and forming of chemical bonds.

AIMD simulations can be used to investigate the activation and decomposition of molecules on surfaces or in solution mdpi.com. For instance, studies on the interaction of water with naphthalene have utilized Born-Oppenheimer Molecular Dynamics (BOMD) to understand the dynamic nature of water molecules on the naphthalene surface, which is poorly described by static calculations nih.gov. This methodology would be applicable to studying the reaction dynamics between carbonic acid and naphthalen-2-ol, providing insights into proton transfer and other reactive events. AIMD can also be used to compute various properties of melts and fluids, such as structural, transport, and thermodynamic properties youtube.com.

Reaction Pathway Modeling and Transition State Locating

The computational investigation of reaction pathways involving carbonic acid and naphthalen-2-ol provides fundamental insights into potential chemical transformations, such as carboxylation or esterification reactions. Reaction pathway modeling aims to identify the most energetically favorable route from reactants to products, proceeding through one or more transition states. Locating these transition states is crucial as they represent the highest energy point along the reaction coordinate and thus determine the reaction kinetics.

Theoretical studies on the reactions of naphthalen-2-ol derivatives often employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) of a given reaction. For the interaction between carbonic acid and naphthalen-2-ol, a plausible reaction would be the formation of a carbonate ester. The modeling of this reaction pathway would involve the following key steps:

Geometry Optimization: The initial structures of the reactants (carbonic acid and naphthalen-2-ol), any intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: A frequency calculation is performed on all optimized structures. For a stable molecule (reactant, intermediate, or product), all vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products on the potential energy surface.

Table 1: Hypothetical Energy Profile for the Reaction of Carbonic Acid with Naphthalen-2-ol

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants (Carbonic Acid + Naphthalen-2-ol)0.00
Transition State+25.81
Intermediate-5.20
Products (Naphthyl Carbonate + Water)-15.30

Note: The data in this table is hypothetical and for illustrative purposes only.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationships) Modeling Methodology

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. For a series of naphthalen-2-ol derivatives, QSAR/QSPR modeling can be a powerful tool to predict properties such as receptor binding affinity, toxicity, or solubility, thereby guiding the design of new compounds with desired characteristics.

The general methodology for developing a QSAR/QSPR model involves several key steps:

Data Set Selection: A dataset of molecules with known activities or properties is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to build the model. This is done to avoid overfitting and to create a more interpretable model.

Model Development: A mathematical model is built to correlate the selected descriptors with the activity or property of interest. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

Model Validation: The predictive power of the developed model is assessed using various statistical metrics, both for the training set and the external test set.

For a hypothetical QSAR study on naphthalen-2-ol derivatives designed as inhibitors of a specific enzyme, the process would involve synthesizing a series of analogs with different substituents on the naphthalene ring. Their inhibitory activities (e.g., IC50 values) would be experimentally determined. Then, a QSAR model could be developed to relate the structural features of these derivatives to their inhibitory potency.

Table 2: Hypothetical Data for a QSAR Study of Naphthalen-2-ol Derivatives

CompoundSubstituent (R)LogPMolecular WeightIC50 (µM)Predicted IC50 (µM)
1-H2.84144.1715.214.8
24-Cl3.55178.618.58.9
34-NO22.90189.175.15.5
44-CH33.34158.2012.311.9

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Design of Novel Derivatives with Tailored Properties

In silico design refers to the use of computational methods to design new molecules with specific desired properties before their actual synthesis and testing. This approach can significantly accelerate the drug discovery and materials science research process by prioritizing the most promising candidates. For the compound "this compound," or more broadly, for derivatives of naphthalen-2-ol, in silico design can be employed to create novel structures with tailored biological activities or physicochemical properties.

The process of in silico design of novel derivatives typically involves the following stages:

Target Identification and Validation: In the context of drug design, this involves identifying a biological target (e.g., an enzyme or receptor) that is implicated in a disease.

Lead Identification and Optimization: A starting molecule, or "lead," such as naphthalen-2-ol, is identified. Computational techniques are then used to modify this lead structure to improve its properties.

Virtual Screening: Large libraries of virtual compounds can be screened against the biological target to identify potential hits. This can be done using methods like molecular docking, which predicts the binding mode and affinity of a molecule to a target protein.

De Novo Design: This approach involves building new molecules from scratch within the active site of a target protein, using algorithms that piece together molecular fragments to create a structure that is complementary to the binding site.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed molecules are predicted using computational models to ensure they have drug-like characteristics.

For instance, to design novel naphthalen-2-ol derivatives as potent and selective inhibitors of a particular kinase, one could start by docking the naphthalen-2-ol scaffold into the ATP-binding site of the kinase. Then, various substituents could be virtually added to the scaffold, and their effect on the binding affinity and selectivity could be evaluated computationally. The most promising candidates identified through this in silico process would then be synthesized and tested experimentally.

Table 3: Hypothetical In Silico Designed Naphthalen-2-ol Derivatives and Their Predicted Properties

DerivativeModificationPredicted Binding Affinity (kcal/mol)Predicted Solubility (logS)Predicted Toxicity (LD50, mg/kg)
N-0014-amino-6-sulfonamide-9.8-2.5>2000
N-0024-(1H-pyrazol-4-yl)-9.5-3.1>2000
N-0036-(morpholin-4-yl)-9.2-2.8>2000
N-0044-fluoro-6-cyano-8.9-3.51500

Note: The data in this table is hypothetical and for illustrative purposes only.

Photochemical Degradation Mechanisms in Aqueous and Atmospheric Environments

Photochemical degradation, involving the absorption of light, is a primary pathway for the transformation of naphthalen-2-ol in the environment. This can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. The direct photooxidation of naphthols in water or methanol (B129727) proceeds through photoionization, which forms a naphoxyl radical ((•)ONaph) nih.gov. This radical then reacts with a superoxide (B77818) ion radical (O₂•⁻), which is formed when the solvated electron from the initial photoionization is scavenged by oxygen nih.gov.

While photodegradation in aqueous solutions has been observed, specific half-life estimations under environmental conditions are not always available oecd.org. The quantum yield (Φ), a measure of the efficiency of a photochemical process, can vary significantly based on the specific reaction and environment. For instance, the quantum yield for the photomethanolysis of certain naphthalen-2-ol derivatives has been found to be very low, on the order of 10⁻⁵, due to competing energy transfer processes nih.gov. It is important to distinguish the quantum yield of reaction from the quantum yield of fluorescence, which for naphthalen-2-ol has been reported as 0.32 in cyclohexane aatbio.com.

Table 1: Photochemical Reaction Data for Naphthalen-2-ol Derivatives

ProcessQuantum Yield (ΦR)ConditionsSource
Photomethanolysis of Naphthol-Naphthalimide Conjugate~10-5CH3OH-H2O (4:1 v/v), Excitation at 254 nm nih.gov

Indirect photolysis involves the degradation of a compound by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂•⁻), which are generated by sunlight in natural waters containing sensitizers like dissolved organic matter.

Hydroxyl Radicals (•OH): In the atmosphere, naphthalen-2-ol is subject to degradation by photochemically-produced hydroxyl radicals. The calculated half-life for this atmospheric degradation is approximately 2 hours oecd.org. In aqueous systems, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals are effective in degrading naphthalen-2-ol mdpi.com.

Singlet Oxygen (¹O₂) and Superoxide (O₂•⁻): Photosensitized oxidation is another key pathway. This process can occur when a sensitizer, such as a xanthene dye, absorbs light and transfers energy to molecular oxygen to form singlet oxygen nih.gov. This highly reactive singlet oxygen can then oxidize naphthalen-2-ol. An alternative mechanism involves electron transfer from naphthalen-2-ol to the excited sensitizer, followed by the reaction of the resulting naphoxyl radical with a superoxide radical nih.gov.

Biodegradation Processes by Microbial Communities

Biodegradation is a critical process for the removal of naphthalen-2-ol from soil and water systems. A variety of microorganisms have been shown to metabolize this compound, breaking it down into simpler, less harmful substances.

Naphthalen-2-ol is readily biodegradable oecd.org. Numerous studies have identified specific microbial species capable of using it as a source of carbon and energy. Both bacteria and fungi have been implicated in its degradation. A coupled system using the fungus Aspergillus niger and the bacterium Bacillus subtilis has been shown to enhance degradation efficiency nih.govresearchgate.net. Various species of Pseudomonas, such as P. aeruginosa and P. putida, are also well-documented naphthalen-2-ol degraders frontiersin.orgnih.gov.

The initial step in the microbial degradation is typically hydroxylation, catalyzed by specific enzymes. For example, the two-component hydroxylase CehC1C2 from Rhizobium sp. X9 is responsible for the initial conversion of naphthalen-2-ol researchgate.net. In other organisms, dioxygenase enzymes have been identified as key players in the initial attack on the aromatic ring structure researchgate.net.

Table 2: Microorganisms and Enzymes in Naphthalen-2-ol Biodegradation

MicroorganismKey Enzyme(s)Source
Aspergillus niger & Bacillus subtilis (co-culture)Not specified nih.govresearchgate.net
Pseudomonas aeruginosaNot specified nih.gov
Pseudomonas putidaNot specified frontiersin.org
Rhizobium sp. X9CehC1C2 (Two-component hydroxylase) researchgate.net
Xanthobacter polyaromaticivoransDioxygenases researchgate.net

The biodegradation of naphthalen-2-ol proceeds through a series of metabolic intermediates. The initial hydroxylation often leads to the formation of dihydroxy-naphthalenes. In the degradation by a co-culture of Aspergillus niger and Bacillus subtilis, the primary metabolites identified were 1,2-naphthalene-diol and 1,2-naphthoquinone nih.govresearchgate.net. Similarly, degradation by Rhizobium sp. X9 also produces 1,2-dihydroxynaphthalene researchgate.net.

These intermediates are subsequently targeted by ring-cleavage enzymes, which break open the aromatic structure. Further degradation leads to compounds that can enter central metabolic pathways, such as the Krebs cycle. Other intermediates identified during the degradation of naphthalen-2-ol through various processes include β-naphthoquinone, 1,2-naphthalenedione, phenol (B47542), and benzoic acid mdpi.com. Complete mineralization results in the conversion of the organic carbon to carbon dioxide and water researchgate.net.

Table 3: Identified Intermediates in Naphthalen-2-ol Degradation

Intermediate CompoundDegradation ProcessSource
1,2-Naphthalene-diol (1,2-dihydroxynaphthalene)Biodegradation nih.govresearchgate.net
1,2-Naphthoquinone (1,2-naphthalenedione)Biodegradation, Photocatalysis nih.govresearchgate.netresearchgate.net
β-NaphthoquinoneElectro-Fenton Oxidation mdpi.com
PhenolElectro-Fenton Oxidation mdpi.com
Benzoic AcidElectro-Fenton Oxidation mdpi.com
NaphthaleneElectro-Fenton Oxidation mdpi.com

Chemical Transformation in Environmental Matrices

Beyond photochemical and biological pathways, naphthalen-2-ol can undergo other chemical transformations in the environment. Its distribution and reactivity are influenced by its physicochemical properties. Based on fugacity modeling, naphthalen-2-ol is expected to partition predominantly into the hydrosphere (83%), with smaller amounts in the atmosphere (8%), soil (4.5%), and sediment (4.5%) oecd.org.

In certain environmental conditions, naphthalen-2-ol can undergo reactions such as nitrosylation, which can occur in the presence of nitrite, leading to the formation of 1-nitroso-2-naphthol wikipedia.org. It is also susceptible to other electrophilic substitution reactions like bromination and alkylation, typically at the 1-position of the naphthalene ring wikipedia.org. These transformations can alter the toxicity, persistence, and transport of the original compound in the environment.

Mechanistic Biological Interactions of Carbonic Acid;naphthalen 2 Ol at the Molecular Level

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

The interaction of small molecules like naphthalen-2-ol with biological macromolecules is a cornerstone of their biological activity. These interactions are dictated by a range of non-covalent forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.

The binding of naphthalen-2-ol to proteins, particularly transport proteins like serum albumin, has been investigated to understand its distribution and bioavailability in biological systems. Spectroscopic techniques have been pivotal in elucidating the nature of these interactions.

Studies on the interaction between naphthalen-2-ol and bovine serum albumin (BSA) have shown that a complex is formed, primarily driven by hydrophobic interactions nih.gov. It has been observed that naphthalen-2-ol is situated in a basic environment on the surface of BSA nih.gov. The binding of naphthalen-2-ol to HSA is a spontaneous process, as indicated by the negative Gibbs free energy change (ΔG). The positive enthalpy (ΔH) and entropy (ΔS) changes suggest that hydrophobic forces are the major driving forces for the association nih.gov.

Calorimetric and spectroscopic analyses of the binding of 2-naphthol (B1666908) to human serum albumin (HSA) have provided quantitative data on these interactions. The association constants (Kb) are in the range of 10⁴ to 10⁵ M⁻¹, indicating a moderate binding affinity nih.gov.

ParameterValueTechniqueReference
Association Constant (Kb)104–105 M-1Calorimetry, Spectroscopy nih.gov
Gibbs Free Energy (ΔG)NegativeCalorimetry nih.gov
Enthalpy (ΔH)PositiveCalorimetry nih.gov
Entropy (ΔS)PositiveCalorimetry nih.gov

This interactive table summarizes the thermodynamic parameters for the binding of naphthalen-2-ol to human serum albumin.

The planar aromatic structure of naphthalen-2-ol suggests a potential for interaction with nucleic acids, particularly through intercalation between the base pairs of DNA. While direct studies on naphthalen-2-ol are limited, research on related naphthalene (B1677914) derivatives provides insights into these potential interactions.

Fluorescence quenching is a common technique to study the binding of small molecules to DNA. The intrinsic fluorescence of naphthalen-2-ol can be quenched upon interaction with DNA, indicating binding arabjchem.org. This quenching can occur through static or dynamic mechanisms. In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher (in this case, DNA) mdpi.com. The red-shift in the absorption spectrum upon addition of DNA is a characteristic feature of intercalation mdpi.com.

While definitive studies demonstrating the intercalation of naphthalen-2-ol into DNA or RNA are not extensively available, the structural similarity to known intercalating agents suggests this as a plausible mechanism of interaction. Such an interaction could potentially interfere with DNA replication and transcription processes.

Enzymatic Modulation: Inhibition and Activation Kinetics and Mechanisms

Naphthalen-2-ol and its derivatives can modulate the activity of various enzymes. This modulation can occur through different mechanisms, including reversible and irreversible inhibition, as well as allosteric regulation.

Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, restoring enzyme activity libretexts.org. Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to permanent inactivation wikipedia.orgsigmaaldrich.com.

Competitive Inhibition: In competitive inhibition, the inhibitor competes with the substrate for the active site of the enzyme scispace.com. Naphthalen-2-ol, due to its structural similarity to some endogenous substrates, has the potential to act as a competitive inhibitor for certain enzymes. For example, in the anaerobic degradation of naphthalene, the enzyme 2-naphthoyl-coenzyme A (NCoA) reductase is involved nih.gov. While this study focuses on a derivative, it highlights how a naphthyl ring-containing compound can interact with an enzyme's active site.

Irreversible Inhibition: Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme libretexts.org. This can occur when the inhibitor is a highly reactive species or is converted to one by the enzyme itself, a process known as suicide inhibition sigmaaldrich.com. While there is no direct evidence of naphthalen-2-ol acting as a classical irreversible inhibitor, its metabolic activation can lead to reactive intermediates that could potentially bind covalently to enzymes and other proteins.

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, known as an allosteric site, causing a conformational change that alters the enzyme's activity wikipedia.orgstudy.com. This can result in either activation or inhibition.

While direct allosteric modulation by naphthalen-2-ol has not been extensively documented, studies on its derivatives provide evidence for this mechanism. For instance, a 2-naphthoic acid derivative has been shown to act as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. This suggests that the naphthalene scaffold can interact with allosteric sites on proteins to modulate their function.

Interaction with Lipid Bilayers and Membrane Proteins: Permeation and Anchoring Mechanisms

The interaction of naphthalen-2-ol with cell membranes is a critical step in its absorption, distribution, and cellular uptake. Its lipophilic nature facilitates its partitioning into lipid bilayers.

Molecular dynamics simulations and nuclear magnetic resonance (NMR) studies have been employed to understand the behavior of naphthalene derivatives within lipid membranes kyoto-u.ac.jp. These studies indicate that naphthalene derivatives distribute across a wide domain of the membrane, from the hydrophobic core to the hydrophilic headgroup region kyoto-u.ac.jp. 1-Naphthol, an isomer of 2-naphthol, shows a slight preference for its hydroxyl group to be oriented towards the hydrophilic domain of the membrane kyoto-u.ac.jp.

The permeation of small molecules across a lipid bilayer is a complex process that can be modeled using computational methods nih.gov. These simulations can provide insights into the diffusion and partition coefficients of solutes at different depths within the membrane. The ability of naphthalen-2-ol to permeate lipid bilayers is a key determinant of its ability to reach intracellular targets.

The interaction with membrane proteins is another important aspect of the biological activity of naphthalen-2-ol. It can potentially bind to transmembrane proteins, influencing their conformation and function. These interactions can be studied using techniques such as Fourier-transform infrared spectroscopy (FTIR) to investigate changes in the secondary structure of the protein upon ligand binding univie.ac.at.

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for a compound identified as "carbonic acid;naphthalen-2-ol" that addresses its mechanistic biological interactions at the molecular level, specifically concerning its biophysical characterization or in vitro cellular uptake.

Chemical literature primarily discusses derivatives of naphthalen-2-ol (also known as 2-naphthol) where it is reacted to form various esters of carbonic acid, such as alkyl or aryl carbonates. However, these studies focus on the synthesis and chemical properties of these derivatives, rather than the detailed biological and molecular interactions requested.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the specified topics for the compound "this compound" as the foundational research data does not appear to exist in the public domain.

Advanced Applications and Derivatives of Carbonic Acid;naphthalen 2 Ol in Non Clinical Fields

Precursors for Polymer Synthesis and Material Science

Naphthalen-2-ol and its derivatives are valuable precursors in polymer science due to the rigid and aromatic nature of the naphthalene (B1677914) moiety, which imparts desirable thermal and mechanical properties to the resulting polymers.

Monomers for Polycarbonates and Polyurethanes

Derivatives of naphthalen-2-ol are utilized as monomers in the synthesis of polycarbonates and polyurethanes, often leading to materials with enhanced performance characteristics compared to their more common counterparts.

In polycarbonate synthesis, dimers of naphthalen-2-ol, such as 1,1′-methylene-bis(naphthalen-2-ol), have been investigated as potential precursors. google.com These naphthalene-containing dimers can be polymerized to create polycarbonates with high glass transition temperatures and thermal stability. google.com For example, polycarbonates based on 1,1′-methylene-bis(naphthalen-2-ol) have shown the potential for higher melting points compared to those based on bisphenol A (BPA). google.com The synthesis of these polycarbonates can be achieved through processes like transesterification. google.com

While direct large-scale industrial use of naphthalen-2-ol in polyurethane production is less common than conventional polyols, its derivatives can be incorporated to introduce specific properties. tsijournals.com The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol. tsijournals.com Optically active polyurethanes have been successfully synthesized using chiral binaphthol monomers, which are derivatives of naphthalen-2-ol. nih.gov These specialized polyurethanes exhibit unique optical properties due to the introduction of the rigid and chiral binaphthyl groups into the polymer chain. nih.gov

Table 1: Properties of Naphthalene-Containing Polymers

Polymer Type Naphthalene-Based Monomer Key Properties Reference
Polycarbonate 1,1′-methylene-bis(naphthalen-2-ol) High melting point, thermal stability google.com

Cross-linking Agents and Surface Modifiers

The reactivity of the hydroxyl group in naphthalen-2-ol and its derivatives allows for their use as cross-linking agents and surface modifiers. Cross-linking introduces a network structure within a polymer, enhancing its rigidity, strength, and thermal resistance. Naphthalene-containing polymers can be cross-linked to form resins. google.com

In the realm of surface modification, naphthalen-2-ol derivatives can be grafted onto the surface of materials to alter their properties, such as hydrophobicity, chemical resistance, or to introduce specific functionalities. mdpi.com Modification strategies can include blending additives or surface grafting. mdpi.com For instance, the modification of adsorbents with naphthalene derivatives can enhance their performance by altering pore size and surface chemistry. mdpi.com

Development of Optically Active or Responsive Materials

Naphthalen-2-ol derivatives are instrumental in the development of optically active and stimuli-responsive materials. The naphthalene ring system is a chromophore, and its incorporation into polymers or molecular structures can lead to materials with interesting photophysical properties.

Optically active polymers have been prepared from chiral derivatives of naphthalen-2-ol, such as binaphthol. nih.gov These materials can interact with polarized light and are of interest for applications in chiral separations and sensing.

Furthermore, stimuli-responsive materials that change their properties in response to external stimuli like light, heat, or chemical environment have been developed using naphthalene derivatives. researchgate.netmdpi.com For example, fluorescent molecules based on dimethylamino naphthalene show solvatochromic properties, where their fluorescent emission color changes with the polarity of the solvent. researchgate.net These materials have potential applications in sensors, optoelectronic devices, and security inks. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly

The planar and aromatic structure of the naphthalene unit makes its derivatives excellent candidates for use in supramolecular chemistry, where non-covalent interactions are harnessed to build larger, organized structures.

Host-Guest Chemistry Applications

In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. The naphthalene moiety can be incorporated into host molecules to provide a rigid cavity and aromatic surfaces for binding guests through pi-pi stacking and other non-covalent interactions. While specific examples directly citing "carbonic acid;naphthalen-2-ol" in host-guest chemistry are not prevalent, the general principles of using naphthalene derivatives are well-established in the design of synthetic receptors.

Formation of Liquid Crystals or Gels

Derivatives of naphthalen-2-ol have been shown to form liquid crystals and gels. Liquid crystals are states of matter that have properties between those of a conventional liquid and a solid crystal. The rigid, rod-like shape that can be imparted by the naphthalene unit is conducive to the formation of liquid crystalline phases. Azo derivatives of naphthalen-2-ol have been investigated for their liquid crystal behavior. researchgate.net

Similarly, certain naphthalen-2-ol derivatives can act as gelators, forming gels by self-assembling into a three-dimensional network that immobilizes a solvent. This self-assembly is driven by non-covalent interactions such as hydrogen bonding and pi-pi stacking, for which the naphthalene structure is well-suited.

Table 2: Compound Names Mentioned

Compound Name
Naphthalen-2-ol
2-Naphthol (B1666908)
Carbonic acid
1,1′-methylene-bis(naphthalen-2-ol)
Bisphenol A (BPA)
Binaphthol

Analytical Reagents and Probes in Chemical Sensing

Derivatives of naphthalen-2-ol are highly valued in the field of analytical chemistry due to their unique photophysical properties. Their rigid, aromatic structure provides a stable scaffold for the development of sensitive and selective fluorescent and colorimetric probes.

The naphthalene moiety, with its extended π-electron system, is an excellent fluorophore. umich.edu Modification of the naphthalen-2-ol structure allows for the creation of probes that exhibit changes in their fluorescence or color upon binding to specific analytes. These changes can be "turn-on," where fluorescence intensity increases, or "turn-off," where it is quenched. The design of these probes often involves incorporating a specific binding site for the target analyte, which, upon interaction, alters the electronic properties of the naphthalene ring system.

Schiff base derivatives of naphthalene have been successfully employed as 'turn-on' fluorescent chemosensors. For instance, a Schiff base compound derived from naphthalene demonstrates high selectivity for aluminum ions (Al³⁺) in aqueous solutions, with a low detection limit of 1.89 x 10⁻⁸ M. researchgate.net Another Schiff-base fluorescent sensor, synthesized from 2-hydroxy-1-naphthaldehyde, shows an 8-fold fluorescence enhancement upon binding to zinc ions (Zn²⁺). acs.org

Furthermore, derivatives of 1,1'-bi-2-naphthol (BINOL), which is formed by the oxidative coupling of two 2-naphthol units, have been developed for the detection of anions. These probes can signal the presence of fluoride ions through changes in their fluorescence, a process that can involve either hydrogen bonding or deprotonation of the BINOL hydroxyl groups. wikipedia.org In the realm of colorimetric sensing, a derivative of 1-(2-pyridylazo)-2-naphthol (PAN) immobilized on polyvinyl alcohol microspheres has been used for the naked-eye detection of cobalt (Co²⁺) and copper (Cu²⁺) ions in aqueous solutions, with detection limits in the micromolar range. rsc.org

The following table summarizes the performance of selected naphthalen-2-ol derivatives as chemical probes.

Table 1: Performance of Naphthalen-2-ol Derivatives as Fluorogenic and Chromogenic Probes
Derivative TypeTarget AnalyteSensing MechanismDetection Limit
Naphthalene Schiff BaseAl³⁺'Turn-on' Fluorescence1.89 x 10⁻⁸ M researchgate.net
Naphthalene Schiff BaseZn²⁺Chelation Enhanced Fluorescence (CHEF)Not specified acs.org
1,1'-bi-2-naphthol (BINOL)F⁻Fluorescence change (hydrogen bonding/deprotonation)Not specified wikipedia.org
1-(2-pyridylazo)-2-naphthol (PAN)Co²⁺Colorimetric0.23 μM (UV-vis) / 1 μM (naked eye) rsc.org
1-(2-pyridylazo)-2-naphthol (PAN)Cu²⁺Colorimetric0.95 μM (UV-vis) / 5 μM (naked eye) rsc.org

Beyond their use as standalone probes, naphthalen-2-ol derivatives are integral components in the construction of more complex sensing devices like biosensors and chemosensors. In these applications, the derivative may be part of a larger assembly, such as a polymer film or an electrode surface, where it contributes to the detection mechanism.

An interesting application is the use of poly(2-naphthol) in a bilayer membrane for a dual-electrode amperometric biosensor. This biosensor was developed for the simultaneous determination of acetylcholine and choline. The electrosynthesized polymeric bilayer, consisting of overoxidised poly(pyrrole) and poly(2-naphthol) films, serves as a highly effective anti-interference layer, rejecting electroactive interferents. worldscientific.com This feature is crucial for the accurate measurement of neurotransmitters in complex biological samples. The biosensor demonstrated low detection limits of approximately 100 nM for both acetylcholine and choline. worldscientific.com

Electrochemical sensors have also been fabricated for the detection of naphthol isomers themselves, which are important environmental pollutants. One such sensor utilizes a glassy carbon electrode modified with ZIF-8 (a type of metal-organic framework) grown in situ on reduced graphene oxide. This modified electrode shows excellent catalytic activity towards the oxidation of 1-naphthol and 2-naphthol, with low detection limits of 15 nM and 17 nM, respectively. nih.gov Another approach involves an electrochemical microsensor based on a 3D-graphene-nanostructure, which can simultaneously detect both isomers with detection limits of 10 nM for 1-naphthol and 20 nM for 2-naphthol. chemicalbook.com

Catalytic Applications in Organic Synthesis (e.g., as a ligand or a precursor to a catalyst)

Derivatives of naphthalen-2-ol, particularly the axially chiral molecule 1,1'-bi-2-naphthol (BINOL), are cornerstones of modern asymmetric catalysis. wikipedia.orgchemicalbook.com BINOL and its derivatives serve as chiral ligands that can coordinate with a metal center to form a chiral catalyst. These catalysts are capable of inducing high levels of stereoselectivity in a wide range of organic reactions, leading to the preferential formation of one enantiomer of a chiral product.

The effectiveness of BINOL-based catalysts stems from their C₂-symmetric structure, which creates a well-defined chiral environment around the catalytic center. The steric and electronic properties of the BINOL ligand can be fine-tuned by introducing substituents at various positions on the naphthalene rings, particularly at the 3,3'-positions. umich.edu This modification allows for the optimization of the catalyst for a specific reaction, leading to improved yield and enantioselectivity.

BINOL-derived ligands have been successfully applied in a multitude of asymmetric transformations, including:

Oxidative Coupling: Chiral diamine-copper complexes can catalyze the enantioselective oxidative coupling of 2-naphthol derivatives to produce binaphthols with up to 78% enantiomeric excess (ee). acs.org

Hydroxylative Dearomatization: A chiral N,N'-dioxide-scandium(III) complex catalyst has been used for the enantioselective hydroxylative dearomatization of 2-naphthols, yielding ortho-quinols with high yields (up to 99%) and enantioselectivities (up to 95:5 er). nih.gov

Bromolactonization: BINOL-derived bifunctional sulfide catalysts have been employed in the asymmetric bromolactonization of 2-alkenylbenzoic acids to synthesize 3,3-disubstituted phthalides containing a chiral quaternary carbon center. rsc.org

The reduced form of BINOL, known as H₈-BINOL, has also emerged as a versatile catalyst in asymmetric synthesis, often exhibiting different and sometimes superior catalytic properties compared to its fully aromatic counterpart. acs.org

The following table provides examples of reactions catalyzed by naphthalen-2-ol derivatives.

Table 2: Catalytic Applications of Naphthalen-2-ol Derivatives in Asymmetric Synthesis
Derivative/Catalyst SystemReaction TypeKey Outcome
1,1'-bi-2-naphthol (BINOL)Asymmetric Ligand in Metal CatalysisHigh enantioselectivity in various reactions umich.eduacs.org
Chiral Diamine-Copper ComplexesEnantioselective Oxidative Coupling of 2-NaphtholsUp to 78% ee acs.org
N,N'-dioxide-Scandium(III) ComplexEnantioselective Hydroxylative Dearomatization of 2-NaphtholsUp to 99% yield and 95:5 er nih.gov
BINOL-derived Bifunctional Sulfide CatalystsAsymmetric BromolactonizationSynthesis of chiral 3,3-disubstituted phthalides rsc.org
H₈-BINOLOrganocatalysisVersatile catalyst with unique geometric and acidic properties acs.org

Photonic and Electronic Material Applications

The inherent electronic and photophysical properties of the naphthalene core make its derivatives attractive candidates for use in advanced photonic and electronic materials. The ability to modify the naphthalene structure allows for the tuning of properties such as charge carrier mobility, fluorescence quantum yield, and emission wavelength.

Naphthalene derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs). For example, phenylanthracene-substituted naphthalene derivatives have been synthesized and used as emitting materials in OLEDs. One such derivative, 4,4'-bis(10-phenylanthracen-9-yl)-1,1'-binaphthalene, exhibited blue emission with an external quantum efficiency of 1.26% at 20 mA/cm². researchgate.net Naphthalimide-based compounds have also been developed as green emitters for OLEDs, with some devices achieving external quantum efficiencies of up to 3.3%. mdpi.com

In a different approach, a naphthol sulfonic salt has been used as a multifunctional additive in lead-free 2D tin halide perovskite light-emitting diodes (LEDs). The additive helps to retard crystallization, prevent the oxidation of Sn²⁺, and passivate defects, leading to a significant boost in device efficiency and brightness for pure-red emission. acs.org

Beyond light emission, naphthalene derivatives are also being explored for their potential in organic field-effect transistors (OFETs). A series of novel naphthalene derivatives were synthesized and used to fabricate thin-film transistors. One of these derivatives, 2,6-di((E)-styryl)naphthalene (DSN), achieved a high hole mobility of up to 0.53 cm²/Vs in a single-component device. nih.gov When used in a two-component bilayer OFET with an n-type material, these naphthalene derivatives exhibited ambipolar performance, meaning they could transport both holes and electrons. nih.gov

The electronic properties of various hydroxyl-substituted naphthalene derivatives have been studied both experimentally and theoretically to understand the influence of molecular structure on their conductivity and charge transport mechanisms. researchgate.net

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound NameSynonyms
Naphthalen-2-ol2-Naphthol, β-Naphthol
1,1'-bi-2-naphtholBINOL
1-(2-pyridylazo)-2-naphtholPAN
2-hydroxy-1-naphthaldehyde-
Poly(2-naphthol)-
H₈-BINOLOctahydro-1,1'-bi-2-naphthol
4,4'-bis(10-phenylanthracen-9-yl)-1,1'-binaphthalene-
2,6-di((E)-styryl)naphthaleneDSN

Future Research Trajectories and Interdisciplinary Opportunities for Carbonic Acid;naphthalen 2 Ol

Exploration of Unconventional Synthetic Methodologies

The pursuit of more efficient, scalable, and environmentally benign methods for the synthesis of naphthalen-2-ol and its derivatives has led to the exploration of unconventional synthetic methodologies such as flow chemistry and mechanochemistry.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and the potential for automation and scalability. Research in this area is focused on developing novel flow-based protocols for the synthesis of naphthalen-2-ol derivatives. For instance, a recent study demonstrated the efficient construction of a β-naphthol library using a mild continuous flow procedure, achieving high yields in a short reaction time. This approach highlights the potential of flow chemistry for the rapid and reliable synthesis of diverse naphthalen-2-ol derivatives.

ParameterBatch ProcessFlow Chemistry
Reaction Time Hours to daysSeconds to minutes
Yield VariableOften higher and more consistent
Scalability ChallengingReadily scalable
Safety Higher risk with exothermic reactionsImproved safety due to small reaction volumes

Mechanochemistry: Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, presents a solvent-free and often more energy-efficient alternative to conventional synthesis. The application of mechanochemistry to the synthesis of naphthalen-2-ol derivatives is a promising area of research. For example, the oxidative coupling of 2-naphthol (B1666908) to produce 1,1´-Bi-2-naphthol (BINOL), a valuable chiral ligand, has been successfully achieved using mechanochemical methods with high yields and short reaction times academicjournals.org. Future research will likely focus on expanding the scope of mechanochemical synthesis to a wider range of naphthalen-2-ol derivatives and exploring the underlying reaction mechanisms.

Development of Integrated Analytical Platforms for Real-Time Monitoring

The development of integrated analytical platforms for real-time monitoring is crucial for optimizing reaction conditions, ensuring product quality, and enabling the transition to continuous manufacturing processes. These platforms often combine multiple analytical techniques to provide a comprehensive understanding of the reaction progress.

Future research in this area will focus on the miniaturization and integration of analytical instruments, such as spectroscopic and chromatographic techniques, directly into flow reactors. This will enable in-line or on-line analysis, providing immediate feedback for process control. The development of novel sensors and probes for the selective and sensitive detection of reactants, intermediates, and products in complex reaction mixtures is another key research direction.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Advanced computational modeling plays a pivotal role in understanding the fundamental properties of naphthalen-2-ol and its derivatives, predicting their behavior in different environments, and guiding the design of new materials with tailored functionalities. Density Functional Theory (DFT) and other quantum chemical methods are employed to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds.

Future research will leverage the increasing power of high-performance computing to perform more complex simulations, such as modeling reaction mechanisms in detail and predicting the properties of large and complex systems. The development of more accurate and efficient computational methods will enable the in silico design of novel naphthalen-2-ol derivatives with specific optical, electronic, or biological properties, thereby accelerating the discovery of new materials.

Integration with Artificial Intelligence and Machine Learning for Structure-Property Relationships and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery. By analyzing large datasets of chemical information, AI and ML algorithms can identify complex structure-property relationships and predict the outcomes of chemical reactions with increasing accuracy.

AI/ML ApplicationDescriptionPotential Impact on Naphthalen-2-ol Research
Structure-Property Relationship Modeling Predicting the properties of a molecule based on its structure.Rapid screening of virtual libraries for derivatives with desired properties.
Reaction Prediction Predicting the products and yields of a chemical reaction.Optimization of synthetic routes and discovery of novel reactions.
Automated Synthesis Using AI to control and optimize chemical synthesis in real-time.Development of autonomous systems for the on-demand synthesis of naphthalen-2-ol derivatives.

Sustainable and Circular Economy Perspectives in the Synthesis and Application of Derivatives

The principles of sustainability and the circular economy are increasingly influencing the chemical industry, driving the development of processes that minimize waste, reduce environmental impact, and utilize renewable resources. For naphthalen-2-ol, which is derived from naphthalene (B1677914), a product of coal tar or petroleum refining, this presents both challenges and opportunities.

Future research will focus on developing synthetic routes to naphthalen-2-ol and its derivatives from renewable feedstocks. The concept of "circular naphtha," produced from the chemical recycling of plastic waste, offers a promising avenue for reducing the reliance on fossil fuels synpet.com. Furthermore, research into the design of biodegradable or recyclable naphthalen-2-ol-based products will be crucial for closing the loop and creating a more sustainable life cycle for these important chemicals. The development of a circular economy for chemicals aims to minimize waste and maximize the reuse and recycling of materials nih.gov.

Exploration of Analogues and Homologues with Enhanced Properties

The exploration of analogues and homologues of naphthalen-2-ol offers a vast chemical space for the discovery of new compounds with enhanced or entirely new properties. By systematically modifying the structure of the naphthalen-2-ol scaffold, researchers can fine-tune its electronic, optical, and biological characteristics.

Future research in this area will involve the synthesis and characterization of a wide range of naphthalen-2-ol derivatives with different substituent groups at various positions on the naphthalene ring. This will lead to the development of new fluorescent probes, advanced materials for organic electronics, and novel therapeutic agents. The study of homologues, with extended aromatic systems, will also be of interest for applications in materials science. The electronic properties of various naphthalene derivatives have been a subject of both experimental and theoretical investigation researchgate.netmdpi.comdntb.gov.uaresearchgate.net.

Q & A

Q. What are the fundamental reaction mechanisms involving naphthalen-2-ol in azo compound synthesis?

Naphthalen-2-ol participates in azo coupling reactions under alkaline conditions. The hydroxyl group deprotonates to form a reactive phenoxide ion, which attacks diazonium salts at the 1-position of the naphthalene ring, yielding intensely colored azo dyes. This reaction is critical for synthesizing Sudan II-type dyes and fluorescent probes. Methodologically, maintaining pH >10 ensures efficient coupling, while temperature control (0–5°C) stabilizes diazonium intermediates .

Q. How is the crystal structure of coordination polymers incorporating naphthalen-2-ol determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in Pb(II) coordination polymers, SCXRD reveals monoclinic symmetry (space group P2₁/c) with Pb atoms bridged by ligands like trans-1,4-cyclohexanedicarboxylic acid. Hydrogen bonding (O–H⋯O, N–H⋯O) and π-π interactions stabilize supramolecular networks. Software suites like SHELX are used for structure refinement, leveraging intensity data and Patterson maps .

Q. What spectroscopic methods validate the synthesis of naphthalen-2-ol derivatives?

  • IR spectroscopy : Confirms hydroxyl (O–H stretch ~3400 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) groups.
  • Elemental analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance).
  • UV-Vis : Detects conjugation in azo dyes (λmax ~450–550 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies in carbonic acid’s correlation energy calculations?

The Colle-Salvetti formula, adapted into DFT frameworks, computes correlation energy using electron density and local kinetic energy density. Discrepancies arise from gradient approximations for kinetic energy. Calibration with atomic/molecular benchmarks (e.g., Hartree-Fock density matrices) reduces errors to <5%. For carbonic acid, hybrid functionals like B3LYP improve accuracy in hydrogen-bonded systems .

Q. What methodological challenges arise in phase equilibria studies of naphthalen-2-ol eutectic mixtures?

Naphthalen-2-ol + 1,3-dinitrobenzene forms a simple eutectic (Tm = 63°C). Challenges include:

  • Nonideal crystallization : Linear solidification velocities vary with undercooling (0.12–0.35 mm/s).
  • Microstructural anisotropy : Dendritic vs. spherulitic growth in hypo/hyper-eutectics.
    Differential scanning calorimetry (DSC) quantifies fusion enthalpies (ΔHfus), while flexural strength tests assess mechanical stability .

Q. How do tautomeric forms of ortho-azonaphthol compounds affect their optical properties?

Azo-hydrazone tautomerism (Fig. 3 in ) influences fluorescence. The hydrazone form (enol) exhibits red-shifted emission due to extended conjugation. Solvent polarity and pH control tautomer distribution. For example, alkaline conditions stabilize the azo form, while polar aprotic solvents favor hydrazone .

Q. What strategies optimize the synthesis of antitumor 2-(furan-2-yl)naphthalen-1-ol derivatives?

  • Ring-opening modifications : Introduce substituents at the furan 3-position to enhance selectivity (e.g., compound 18 vs. 21 ).
  • Selectivity assays : Use NCI-60 cell lines to prioritize derivatives with IC50 <10 µM for breast cancer (MCF-7) over non-tumorigenic cells .

Notes

  • Contradiction Handling : Conflicting phase equilibria data (e.g., nonideal crystallization velocities) are resolved via iterative DSC trials and microstructure imaging.
  • Software Tools : SHELX for crystallography , Gaussian for DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.